![molecular formula C14H12N2O4 B11694748 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11694748.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a furan ring, connected through a carbohydrazide linkage. Its distinct molecular architecture makes it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-methylfuran-2-carbohydrazide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other substituents, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide can be compared with similar compounds such as:
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline: This compound also features a benzodioxole ring but differs in the substituents on the aromatic ring, leading to different chemical and biological properties.
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide: Another similar compound with a pyrazole ring instead of a furan ring, which may exhibit different reactivity and biological activities.
The uniqueness of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H12N2O4 |
---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-12(20-9)14(17)16-15-7-10-3-5-11-13(6-10)19-8-18-11/h2-7H,8H2,1H3,(H,16,17)/b15-7+ |
InChI-Schlüssel |
OPPVAAIOMIXFFQ-VIZOYTHASA-N |
Isomerische SMILES |
CC1=CC=C(O1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.